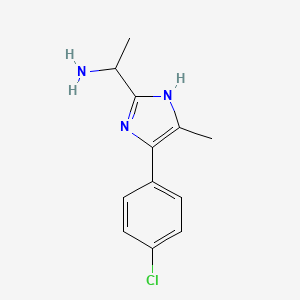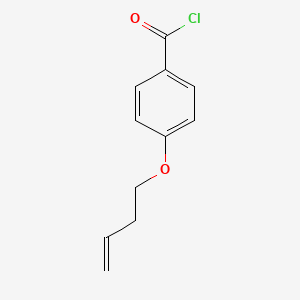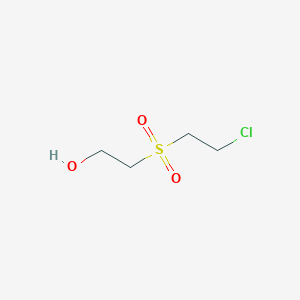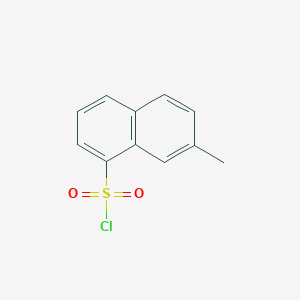
7-Methylnaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO2S. It consists of a naphthalene ring substituted with a methyl group at the 7th position and a sulfonyl chloride group at the 1st position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Methylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 7-methylnaphthalene followed by chlorination. The sulfonation step typically involves the reaction of 7-methylnaphthalene with sulfuric acid or oleum to form 7-methylnaphthalene-1-sulfonic acid. This intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow reactors and advanced chlorination techniques are employed to ensure high yields and purity while maintaining safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, halogens (e.g., chlorine, bromine), and acyl chlorides are used in the presence of catalysts such as sulfuric acid or aluminum chloride.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
7-Methylnaphthalene-1-sulfonyl chloride is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-methylnaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the naphthalene ring and methyl group.
Toluene-4-sulfonyl Chloride: Contains a toluene ring instead of a naphthalene ring.
Naphthalene-1-sulfonyl Chloride: Similar but without the methyl group at the 7th position
Uniqueness
7-Methylnaphthalene-1-sulfonyl chloride is unique due to the presence of both the naphthalene ring and the methyl group, which can influence its reactivity and the properties of its derivatives. The methyl group can provide steric hindrance and electronic effects that differentiate it from other sulfonyl chlorides .
Propiedades
Fórmula molecular |
C11H9ClO2S |
|---|---|
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
7-methylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO2S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3 |
Clave InChI |
LVQLYZBLCWWJFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



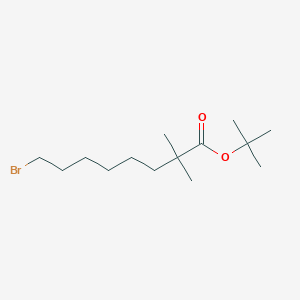
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)

